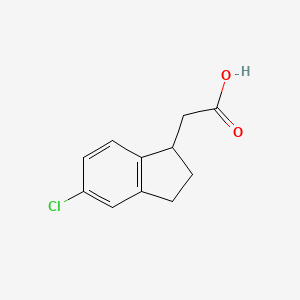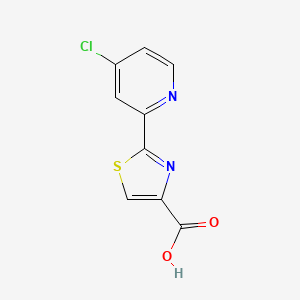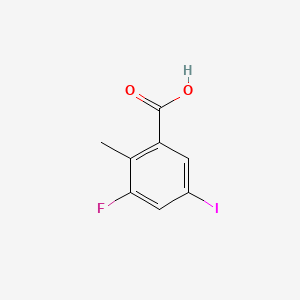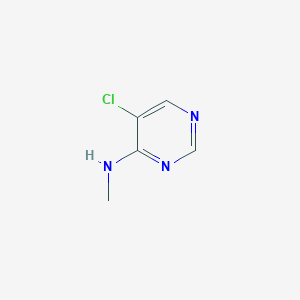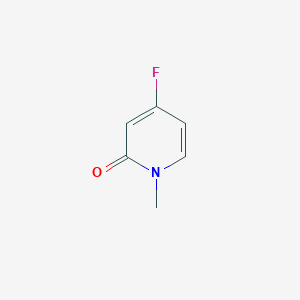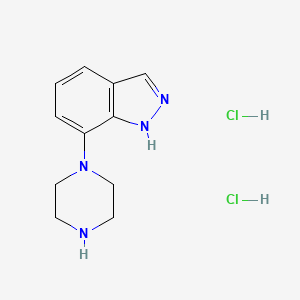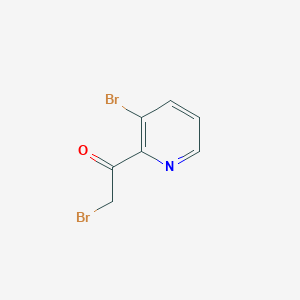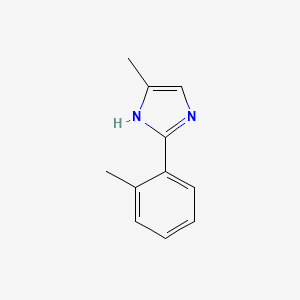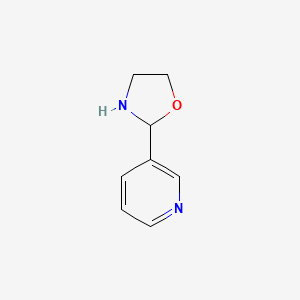
2-(Pyridin-3-yl)oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)oxazolidine is a heterocyclic compound that features both a pyridine ring and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)oxazolidine typically involves the reaction of 3-pyridinecarboxaldehyde with an amino alcohol. One common method is the cyclization of 3-pyridinecarboxaldehyde with 2-aminoethanol under acidic conditions to form the oxazolidine ring . The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. For example, the use of Deoxo-Fluor® reagent in a flow reactor has been reported to improve the safety profile and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: It can participate in substitution reactions where the oxazolidine ring is modified by different substituents.
Coordination: The compound can coordinate with metal ions such as nickel and palladium, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolidines to oxazoles.
Substitution: Various nucleophiles can be used to introduce different substituents into the oxazolidine ring.
Coordination: Metal salts such as nickel chloride and palladium chloride are used to form coordination complexes.
Major Products Formed
Oxazoles: Formed through the oxidation of this compound.
Substituted Oxazolidines: Formed through substitution reactions.
Metal Complexes: Formed through coordination with metal ions.
Scientific Research Applications
2-(Pyridin-3-yl)oxazolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antibacterial agents and other pharmaceuticals.
Materials Science: The compound’s ability to form coordination complexes makes it useful in the development of new materials with unique properties.
Chemical Sensors: It has been used in the design of fluorescent sensors for the detection of metal ions such as cerium(III).
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)oxazolidine depends on its application:
Antibacterial Agents: When used in antibacterial agents, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome.
Fluorescent Sensors: In chemical sensors, the compound forms a complex with the target metal ion, leading to a change in fluorescence that can be detected.
Comparison with Similar Compounds
2-(Pyridin-3-yl)oxazolidine can be compared with other similar compounds such as:
3-Phenyl-2-(pyridin-2-yl)oxazolidine: This compound also features a pyridine and oxazolidine ring but with a phenyl group at the 3-position.
2-(Pyridin-2-yl)oxazolidine: Similar structure but with the pyridine ring attached at the 2-position instead of the 3-position.
Uniqueness
The unique feature of this compound is its specific substitution pattern, which can influence its reactivity and coordination behavior with metal ions.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8,10H,4-5H2 |
InChI Key |
XGNZSQNESSJMBY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


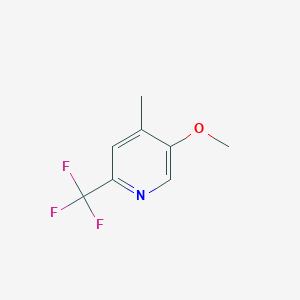
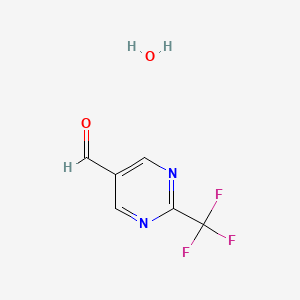

![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)

